alpha-Terpinyl acetate

Description

This compound is a natural product found in Perilla frutescens, Asarum epigynum, and other organisms with data available.

Terpinyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.

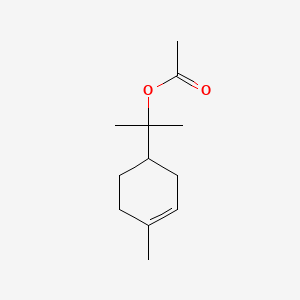

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGODOXYLBBXFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026496 | |

| Record name | alpha-Terpinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dry Powder, Liquid; Liquid, colourless liquid with a sweet, refreshing, herbaceous odour | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpineol, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 °C. @ 2.00 mm Hg | |

| Record name | alpha-Terpineol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils, propylene glycol, mineral oil; slightly soluble in glycerol; insoluble in water, 1 ml in 5 ml 70% alcohol (in ethanol) | |

| Record name | Terpinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.953-0.962 | |

| Record name | Terpinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

80-26-2, 8007-35-0, 10581-37-0 | |

| Record name | (±)-α-Terpinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008007350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpinyl acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpineol, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terpineol, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α,α,4-trimethylcyclohex-3-ene-1-methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINYL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RXE0I9F2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

alpha-Terpinyl acetate CAS number and synonyms

An In-depth Technical Guide to α-Terpinyl Acetate (B1210297)

Chemical Identification

CAS Number: 80-26-2[1][2][3][4]

Synonyms: α-Terpinyl acetate is known by a variety of names in scientific literature and commercial applications. Understanding these synonyms is crucial for comprehensive literature searches and regulatory compliance.

-

(±)-α-Terpinyl acetate[3]

-

(±)-2-(4-Methyl-3-cyclohexenyl)isopropyl acetate[3]

-

a-Terpineol acetate[6]

-

alpha-Terpineol acetate[5]

-

3-Cyclohexene-1-methanol, α,α,4-trimethyl-, acetate[5]

-

Terpinyl acetate (natural)[5]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of α-Terpinyl acetate. These parameters are fundamental for its application in research and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₂ | [1][3] |

| Molecular Weight | 196.29 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][7][8] |

| Density | 0.953 - 0.96 g/mL at 25 °C | [1] |

| Boiling Point | 220 - 232 °C | [1] |

| Melting Point | -20 °C | [1] |

| Flash Point | 101 °C | [1] |

| Refractive Index | n20/D 1.465 | [1] |

| Vapor Pressure | 0.003 mmHg @ 20°C; 0.038 mmHg @ 25°C | [1] |

| Solubility | Soluble in organic solvents like ethanol, ether; insoluble in water. | [7][8] |

| log P | 4.32 - 4.4 | [1][6] |

Experimental Protocols

Detailed methodologies for the synthesis of α-Terpinyl acetate are critical for reproducibility and process optimization. Below are protocols for its preparation from different starting materials.

Synthesis from α-Pinene using a Heterogeneous Zeolite Catalyst

This method describes the esterification of α-pinene to α-terpinyl acetate using a zeolite-based catalyst.[9]

Materials:

-

α-pinene (1 g)

-

Acetic anhydride (B1165640) (10 mL)

-

Dichloromethane (10 mL)

-

Distilled water (5 mL)

-

H/ZY zeolite catalyst (0.5 g)

Procedure:

-

Combine α-pinene, acetic anhydride, dichloromethane, and distilled water in a batch reactor equipped with a magnetic stirrer.

-

Add the H/ZY catalyst to the mixture.

-

Stir the reaction mixture continuously at a constant temperature of 40°C.

-

The reaction is carried out for 4 hours to achieve optimal yield.

-

After the reaction, separate the catalyst from the mixture by centrifugation for 10 minutes at 3500 rpm.

-

The resulting product has a yield of approximately 52.83% with a selectivity of 61.38%.[9]

Lipase-Catalyzed Synthesis in Supercritical Carbon Dioxide

This protocol outlines an enzymatic approach for the synthesis of α-terpinyl acetate, which is advantageous for its mild reaction conditions.[10]

Materials:

-

α-terpineol

-

Acetic anhydride

-

Immobilized lipase (B570770) (e.g., Candida rugosa lipase)

-

Supercritical Carbon Dioxide (SC-CO₂)

Procedure:

-

The esterification is conducted in a continuous flow reactor.

-

The molar ratio of α-terpineol to acetic anhydride is maintained at 3.0.

-

The reaction is catalyzed by an immobilized lipase, such as Candida rugosa lipase.

-

The reaction is performed in supercritical CO₂ at a pressure of 10 MPa and a temperature of 50°C.

-

A residence time of 1.5 hours is maintained to achieve an esterification extent of 53.0%.[10]

Synthesis from α-Pinene and Acetic Acid with a Composite Catalyst

This one-step synthesis method employs a composite catalyst to improve yield.[11]

Materials:

-

α-pinene

-

Acetic acid

-

Tartaric acid (α-hydroxycarboxylic acid)

-

Boric anhydride

Procedure:

-

The reactants and catalysts are combined in a mass ratio of 10:25:0.5:0.4 (α-pinene:acetic acid:tartaric acid:boric anhydride).

-

The reaction is carried out to achieve the conversion of α-pinene.

-

This method has been shown to achieve an α-pinene conversion of 91.8% and a terpinyl acetate selectivity of 45.6%.[11]

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of α-Terpinyl acetate from α-Pinene using a heterogeneous zeolite catalyst.

Caption: Synthesis workflow of α-Terpinyl acetate from α-Pinene.

References

- 1. scentree.co [scentree.co]

- 2. alpha-terpinyl acetate, 80-26-2 [thegoodscentscompany.com]

- 3. scbt.com [scbt.com]

- 4. α-Terpinyl acetate [webbook.nist.gov]

- 5. This compound | C12H20O2 | CID 111037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound this compound (FDB003994) - FooDB [foodb.ca]

- 7. CAS 80-26-2: (±)-α-Terpinyl acetate | CymitQuimica [cymitquimica.com]

- 8. foreverest.net [foreverest.net]

- 9. Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of α-Terpinyl Acetate in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Terpinyl acetate (B1210297) is a monoterpene ester recognized for its characteristic pleasant, herbaceous, and floral aroma, reminiscent of lavender and bergamot.[1] Beyond its significant role in the fragrance and flavor industries, α-terpinyl acetate has garnered attention for its potential pharmacological activities. This technical guide provides a comprehensive overview of the primary natural sources of α-terpinyl acetate in essential oils, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz.

Natural Sources and Quantitative Analysis of α-Terpinyl Acetate

α-Terpinyl acetate is a constituent of numerous essential oils, with its concentration varying significantly depending on the plant species, geographical origin, and cultivation conditions. The most prominent natural sources are plants from the Zingiberaceae (ginger) and Lamiaceae (mint) families.

Major Botanical Sources

Cardamom (Elettaria cardamomum) : Green cardamom is arguably the most significant natural source of α-terpinyl acetate, where it is a principal contributor to the spice's characteristic aroma.[2] Studies have revealed a wide range of α-terpinyl acetate concentrations in cardamom essential oil, highlighting the existence of different chemotypes.

Thyme (Thymus spp.) : Certain species and chemotypes of thyme are also notable sources of α-terpinyl acetate. While often a minor component, specific chemotypes of Thymus pulegioides have been found to contain exceptionally high levels of this ester.[3]

Other reported plant sources include, but are not limited to, Laurus nobilis (bay laurel), Myrtus communis (myrtle), Chamaecyparis obtusa (hinoki cypress), and various species within the Pinus (pine) genus.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative analysis of α-terpinyl acetate in the essential oils of its primary botanical sources.

| Botanical Source | Plant Part | Geographic Origin | α-Terpinyl Acetate Concentration (%) | Reference(s) |

| Elettaria cardamomum | Seeds | Southern India | 29.9 - 61.3 | [2] |

| Elettaria cardamomum | Seeds | Guatemala | 18.71 - 37.6 | [2] |

| Thymus pulegioides | Aerial parts | Not Specified | up to 57.5 (in specific chemotypes) | [2] |

| Laurus nobilis | Not Specified | Not Specified | 9 - 15 | [2] |

Biosynthesis of α-Terpinyl Acetate

The biosynthesis of α-terpinyl acetate, like other monoterpenes, originates from the general terpenoid pathway. In higher plants, the plastidial methylerythritol phosphate (B84403) (MEP) pathway is primarily responsible for the synthesis of the C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

These precursors are then condensed to form geranyl pyrophosphate (GPP), the direct precursor for most monoterpenes. The final steps leading to α-terpinyl acetate involve two key enzymatic reactions: the cyclization of GPP to form α-terpineol, followed by the acetylation of α-terpineol.

The key enzymes in the final steps are:

-

α-Terpineol Synthase : This enzyme catalyzes the cyclization of the linear geranyl pyrophosphate (GPP) to the cyclic monoterpenol, α-terpineol.[5][6]

-

Alcohol Acetyltransferase (AAT) : This class of enzymes is responsible for the esterification of alcohols. In this case, an AAT facilitates the transfer of an acetyl group from acetyl-CoA to α-terpineol, forming α-terpinyl acetate.[7]

Experimental Protocols

Extraction of Essential Oils: Hydrodistillation using a Clevenger-type Apparatus

Hydrodistillation is a standard and widely used method for the extraction of essential oils from plant materials.[1]

Apparatus:

-

Clevenger-type apparatus[8]

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collection vessel

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation : Weigh 100 g of the dried and powdered plant material (e.g., cardamom seeds).

-

Charging the Flask : Place the powdered plant material into the 2 L round-bottom flask and add 1 L of distilled water.

-

Assembly : Assemble the Clevenger-type apparatus with the flask, condenser, and collection arm. Ensure all joints are properly sealed.

-

Distillation : Heat the flask using the heating mantle to initiate boiling. The steam and volatilized essential oil will rise, enter the condenser, and the condensate will collect in the graduated arm of the Clevenger apparatus.

-

Duration : Continue the distillation for 3-4 hours, or until there is no further increase in the volume of the collected essential oil.

-

Collection and Drying : Carefully collect the separated essential oil from the apparatus. To remove any residual water, add a small amount of anhydrous sodium sulfate, allow it to stand for a few minutes, and then decant the oil.

-

Storage : Store the extracted essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification of α-Terpinyl Acetate: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile and semi-volatile compounds in essential oils.[9]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]

-

Autosampler

GC-MS Parameters:

| Parameter | Value | Reference(s) |

| Carrier Gas | Helium | [10][11] |

| Flow Rate | 1.0 mL/min | [10] |

| Injection Volume | 1 µL (split ratio 1:50) | [11] |

| Injector Temperature | 250 °C | [11] |

| Oven Temperature Program | Initial 60°C for 2 min, ramp at 4°C/min to 240°C, hold for 5 min | [10] |

| Transfer Line Temperature | 280 °C | [12] |

| Ion Source Temperature | 230 °C | [11] |

| Ionization Mode | Electron Impact (EI) at 70 eV | [11] |

| Mass Range | m/z 40-500 | [12] |

Sample Preparation:

-

Dilute 10 µL of the essential oil in 1 mL of a suitable solvent (e.g., hexane (B92381) or ethanol).

-

Vortex the solution to ensure homogeneity.

-

Transfer the diluted sample to a 2 mL GC vial for analysis.

Data Analysis:

-

Identification : The identification of α-terpinyl acetate is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard and with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification : The relative percentage of α-terpinyl acetate is calculated based on the peak area relative to the total peak area of all identified compounds in the chromatogram.

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and analytical methodologies for α-terpinyl acetate in essential oils. The significant variation in its concentration, particularly in cardamom, underscores the importance of robust quality control measures for which the detailed experimental protocols provided herein are essential. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering to enhance its production in various plant systems. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Soxhlet Extraction versus Hydrodistillation Using the Clevenger Apparatus: A Comparative Study on the Extraction of a Volatile Compound from Tamarindus indica Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alpha-Terpinyl acetate | 8007-35-0 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C12H20O2 | CID 111037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. (−)-alpha-terpineol synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. scienceequip.com.au [scienceequip.com.au]

- 9. areme.co.jp [areme.co.jp]

- 10. scitepress.org [scitepress.org]

- 11. vipsen.vn [vipsen.vn]

- 12. azom.com [azom.com]

An In-depth Technical Guide to the Biosynthesis of Alpha-Terpinyl Acetate in Plants

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-terpinyl acetate (B1210297) (α-TA) is a monoterpene ester, a secondary metabolite found in a variety of aromatic plants, including cardamom (Eletteria cardamomum), laurel (Laurus nobilis), and certain chemotypes of thyme (Thymus pulegioides).[1][2] It is highly valued in the flavor and fragrance industries for its pleasant sweet, herbal, and lavender-like aroma.[3] As a naturally occurring compound, understanding its biosynthetic pathway is crucial for applications in metabolic engineering, synthetic biology, and the development of natural products for pharmaceuticals and other industries. This guide provides a detailed overview of the biochemical reactions leading to the formation of α-terpinyl acetate in plants, supported by quantitative data, experimental protocols, and pathway visualizations.

The Core Biosynthesis Pathway

The formation of α-terpinyl acetate is a two-stage process that begins with the universal precursors of all terpenoids and culminates in a final esterification step. The pathway originates from the primary metabolism, utilizing isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

Stage 1: Formation of α-Terpineol from Geranyl Diphosphate (GPP)

The biosynthesis of the direct precursor to α-terpinyl acetate, α-terpineol, is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically α-terpineol synthase (EC 4.2.3.111).[4]

-

Precursor Formation : The C10 precursor, geranyl diphosphate (GPP), is formed by the condensation of one molecule of DMAPP and one molecule of IPP.

-

Ionization of GPP : The reaction is initiated by the enzyme-mediated removal of the diphosphate group from GPP, leading to the formation of a highly reactive geranyl carbocation.

-

Isomerization : The geranyl cation rapidly isomerizes to the more stable tertiary linalyl cation. This isomerization is crucial as it allows for the subsequent cyclization.[5]

-

Cyclization : The linalyl cation undergoes an enzyme-catalyzed cyclization to form the α-terpinyl cation, a key intermediate in the synthesis of numerous cyclic monoterpenes.[5]

-

Termination by Hydration : The reaction cascade is terminated by the nucleophilic attack of a water molecule on the α-terpinyl cation, followed by deprotonation, to yield the final alcohol product, α-terpineol.

Stage 2: Esterification of α-Terpineol

The final step in the pathway is the conversion of the monoterpene alcohol α-terpineol to its corresponding ester, α-terpinyl acetate.

-

Enzymatic Acetylation : This reaction is an esterification catalyzed by a putative alcohol acetyltransferase (AAT). These enzymes utilize acetyl-coenzyme A (Acetyl-CoA) as the acetyl group donor.

-

Reaction Mechanism : The hydroxyl group of α-terpineol acts as a nucleophile, attacking the carbonyl carbon of the thioester bond in Acetyl-CoA. This results in the formation of α-terpinyl acetate and the release of coenzyme A (CoA-SH). While specific acetyltransferases for α-terpineol have not been fully characterized in many plants, this mechanism is common for the biosynthesis of other acetate esters.

Visualization of the Biosynthesis Pathway

The following diagram illustrates the key steps in the conversion of Geranyl Diphosphate to α-Terpinyl Acetate.

Caption: Biosynthesis pathway of α-Terpinyl Acetate from Geranyl Diphosphate.

Quantitative Data

Quantitative analysis reveals a wide variation in the concentration of α-terpinyl acetate among different plant species and even within different populations of the same species. This variability is influenced by genetic factors, environmental conditions, and developmental stage. Specific enzyme kinetic data for the acetyltransferase responsible for the final synthesis step is currently limited in the literature.

| Plant Species | Plant Part / Condition | α-Terpinyl Acetate Concentration (% of Essential Oil) | Reference |

| Thymus pulegioides | Aerial parts (Chemotype) | Up to 57.50% | [2][6] |

| Thymus pulegioides | Aerial parts (Average over 131 habitats) | < 1.5% (found in 35% of habitats) | [2][6] |

| Aloysia citrodora | Essential Oil | ~17% | [7] |

| Eletteria cardamomum | Seeds | Major Component | [1][3] |

Experimental Protocols

Elucidating the biosynthesis of α-terpinyl acetate requires robust experimental methodologies for extraction, quantification, and enzyme activity assessment.

Protocol: Extraction and Quantification of α-Terpinyl Acetate from Plant Tissue via GC-MS

This protocol details a standard method for extracting and quantifying α-terpinyl acetate and its precursor, α-terpineol, from plant material.[8][9][10]

Methodology:

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves, flowers) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Accurately weigh approximately 100-200 mg of the powdered tissue into a glass vial.

-

-

Solvent Extraction:

-

To the vial, add 1.5 mL of an extraction solvent (e.g., 85:15 v/v hexane:ethyl acetate). The ratio can be optimized based on the polarity of the target compounds.[9]

-

Add a known amount of an internal standard (e.g., 10 µL of 1 mg/mL tetradecane (B157292) or another non-native alkane) for accurate quantification.

-

Seal the vial and vortex vigorously for 1 minute.

-

Agitate the mixture on a shaker at room temperature for 2-4 hours.

-

-

Sample Cleanup:

-

Centrifuge the extract at 3,000 x g for 10 minutes to pellet the plant debris.

-

Carefully transfer the supernatant to a new glass vial.

-

For cleaner samples, pass the supernatant through a small silica (B1680970) gel column prepared in a Pasteur pipette, eluting with the extraction solvent.[10]

-

Concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 100-200 µL. Do not allow the sample to dry completely.

-

-

GC-MS Analysis:

-

Transfer the concentrated extract to a 2 mL GC vial with an insert.

-

Inject 1 µL of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Conditions (Example):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Program: 50°C for 2 min, then ramp at 5°C/min to 250°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan m/z 40-400.

-

-

Identification and Quantification: Identify α-terpineol and α-terpinyl acetate by comparing their retention times and mass spectra to those of authentic standards. Quantify by integrating the peak areas relative to the internal standard.

-

Workflow Visualization:

Caption: Workflow for extraction and GC-MS analysis of α-terpinyl acetate.

Protocol: Putative α-Terpineol Acetyltransferase (AT) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of a putative α-terpineol acetyltransferase in a crude or purified protein extract. The assay quantifies the free thiol group of Coenzyme A (CoA-SH) released during the reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[11][12]

Methodology:

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM EDTA) with protease inhibitors.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (crude protein extract). Protein can be further purified using chromatography if desired.

-

Determine the total protein concentration using a Bradford or BCA assay.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer: 100 mM Tris-HCl (pH 7.8).

-

Prepare stock solutions of substrates: 10 mM Acetyl-CoA in water, 100 mM α-terpineol in ethanol.

-

Prepare a 10 mM DTNB stock solution in the reaction buffer.

-

-

Enzymatic Assay:

-

In a 96-well microplate or a cuvette, set up the reaction mixture in a final volume of 200 µL:

-

170 µL Reaction Buffer

-

10 µL Protein Extract (adjust volume for desired protein amount, e.g., 10-50 µg)

-

5 µL of 10 mM Acetyl-CoA (Final concentration: 0.25 mM)

-

-

Prepare a control reaction without the α-terpineol substrate.

-

Initiate the reaction by adding 5 µL of 100 mM α-terpineol (Final concentration: 2.5 mM).

-

Incubate at the optimal temperature (e.g., 30°C) for a set time (e.g., 30 minutes).

-

-

Detection and Measurement:

-

Stop the reaction by adding 10 µL of 10 mM DTNB.

-

Allow the color to develop for 5 minutes. The reaction between the released CoA-SH and DTNB produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.

-

Measure the absorbance at 412 nm using a microplate reader or spectrophotometer.

-

Calculate the amount of CoA-SH released by using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

-

Workflow Visualization:

Caption: Workflow for a spectrophotometric acetyltransferase activity assay.

Conclusion and Future Perspectives

The biosynthesis of α-terpinyl acetate in plants proceeds via a well-understood monoterpene pathway to form the α-terpineol precursor, followed by a final esterification step. While the initial stages involving terpene synthases are well-documented, the specific acetyltransferases responsible for the conversion of α-terpineol to α-terpinyl acetate remain largely uncharacterized in most species.

Future research should focus on the identification, cloning, and functional characterization of these novel acetyltransferases. This knowledge will be instrumental for metabolic engineering efforts aimed at enhancing the production of α-terpinyl acetate in microbial or plant-based systems, providing a sustainable source of this valuable natural compound for industrial applications.

References

- 1. floraandfona.org.in [floraandfona.org.in]

- 2. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. (−)-alpha-terpineol synthase - Wikipedia [en.wikipedia.org]

- 5. Decoding Catalysis by Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic Assay of Chloramphenicol Acetyltransferase [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Data of α-Terpinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-terpinyl acetate (B1210297) (α-terpinyl acetate) is a naturally occurring monoterpene ester found in a variety of essential oils, including cardamom, pine, and lavender. It is widely used in the fragrance and flavor industries for its pleasant, herbaceous, and floral aroma. In the context of pharmaceutical and scientific research, a thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and quality control. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for α-terpinyl acetate.

Chemical Structure and Properties:

-

IUPAC Name: 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate[1]

-

Molecular Formula: C₁₂H₂₀O₂[1]

-

Molecular Weight: 196.29 g/mol [1]

-

CAS Number: 80-26-2[1]

Spectroscopic Data

The following sections present the key spectroscopic data for α-terpinyl acetate in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.35 | br s | 1H | =CH |

| ~1.98 | s | 3H | O=C-CH₃ |

| ~1.95-2.05 | m | 2H | CH₂ |

| ~1.80-1.90 | m | 2H | CH₂ |

| ~1.64 | s | 3H | =C-CH₃ |

| ~1.50-1.60 | m | 1H | CH |

| ~1.42 | s | 6H | C(CH₃)₂ |

| ~1.20-1.30 | m | 2H | CH₂ |

Data are estimated from typical values for similar structures and may vary slightly based on experimental conditions.

| Chemical Shift (δ) ppm | Assignment |

| 170.32 | C=O |

| 133.84 | =C(CH₃) |

| 120.41 | =CH |

| 84.77 | O-C(CH₃)₂ |

| 42.67 | CH |

| 30.96 | CH₂ |

| 26.44 | CH₂ |

| 23.94 | CH₂ |

| 23.36 | =C-CH₃ |

| 23.31 | C(CH₃)₂ |

| 23.15 | C(CH₃)₂ |

| 22.41 | O=C-CH₃ |

Source: PubChem CID 111037[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2968 | C-H (alkane) | Stretching |

| ~2925 | C-H (alkane) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1450 | C-H (alkane) | Bending |

| ~1367 | C-H (alkane) | Bending |

| ~1245 | C-O (ester) | Stretching |

| ~1020 | C-O (ester) | Stretching |

Data are interpreted from typical ester and terpene spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

| m/z | Relative Intensity (%) | Putative Fragment |

| 136 | 69.98 | [M - C₂H₄O₂]⁺ (Loss of acetic acid) |

| 121 | 99.99 | [C₉H₁₃]⁺ |

| 93 | 70.98 | [C₇H₉]⁺ |

| 43 | 82.49 | [CH₃CO]⁺ (Acylium ion) |

| 59 | 18.52 | [C₃H₇O]⁺ |

Source: PubChem CID 111037, NIST[1][2]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like α-terpinyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of α-terpinyl acetate is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. The spectrum is acquired on an NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR. The data is then processed, which includes Fourier transformation, phase correction, and baseline correction, to obtain the final spectrum.

Infrared (IR) Spectroscopy: For a neat liquid sample, a drop of α-terpinyl acetate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of α-terpinyl acetate in a volatile solvent is injected into a gas chromatograph. The compound is separated from other components on a capillary column and then introduced into the mass spectrometer. Electron Ionization (EI) is a common method used, where the molecules are bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of α-Terpinyl Acetate.

References

The Antimicrobial Mechanism of Action of α-Terpinyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Terpinyl acetate (B1210297), a monoterpene ester found in various essential oils, has demonstrated notable antimicrobial properties, particularly against fungi and dermatophytes. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action as an antimicrobial agent. The primary mode of action involves the disruption of microbial cell membrane integrity, leading to cellular leakage and death. Evidence also points towards the inhibition of key microbial enzymes and potential interference with biofilm formation. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the proposed mechanisms and workflows to support further research and development in this area.

Introduction

α-Terpinyl acetate is a naturally occurring monoterpenoid and a major constituent of the essential oils of plants such as Elettaria cardamomum (cardamom) and certain chemotypes of Thymus pulegioides.[1][2] Its pleasant aroma has led to its widespread use in the fragrance and flavor industries.[3][4] Beyond its sensory characteristics, a growing body of research has highlighted its potential as an antimicrobial agent. This guide delves into the core mechanisms through which α-terpinyl acetate exerts its antimicrobial effects, providing a technical foundation for researchers and professionals in drug development.

Antimicrobial Spectrum and Efficacy

The antimicrobial activity of α-terpinyl acetate is broad, with a pronounced efficacy against fungi and dermatophytes, and a more moderate effect on bacteria.[1][2][5][6][7] Generally, it is more effective against Gram-positive bacteria than Gram-negative bacteria.[2]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's efficacy. The following tables summarize the reported MIC values for pure α-terpinyl acetate against various microorganisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of α-Terpinyl Acetate against Bacteria

| Microorganism | Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | (Not specified) | 125 | [1][2] |

| Escherichia coli | (Not specified) | 125 | [1][2] |

Note: The antibacterial effect is considered relatively weak compared to its antifungal activity.

Table 2: Minimum Inhibitory and Fungicidal Concentrations (MICs/MFCs) of α-Terpinyl Acetate against Fungi and Yeasts

| Microorganism | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |

| Aspergillus flavus | (Not specified) | 0.02 | 6.3 | [1][2] |

| Aspergillus fumigatus | (Not specified) | 0.4 | 125 | [1][2] |

| Trichophyton mentagrophytes | (Not specified) | 0.02 | 6.3 | [1][2] |

| Trichophyton rubrum | (Not specified) | 0.4 | 6.3 | [1][2] |

| Candida albicans | (Not specified) | 62.5 | 125 | [1][2] |

| Candida parapsilosis | (Not specified) | 31.3 | 62.5 | [1][2] |

Core Mechanisms of Antimicrobial Action

The antimicrobial activity of α-terpinyl acetate is believed to be multifactorial, primarily targeting the microbial cell envelope and potentially inhibiting essential cellular processes.

Disruption of Cell Membrane Integrity

The primary mechanism of action for α-terpinyl acetate, like many terpenoids, is the disruption of the microbial cell membrane. Its lipophilic nature facilitates its accumulation in the lipid bilayer of the cell membrane, leading to a loss of structural integrity and function. This disruption results in increased membrane permeability, leakage of vital intracellular components such as ions and ATP, and ultimately, cell death.

In Gram-negative bacteria, α-terpinyl acetate has been shown to cause sublethal damage to both the outer and cytoplasmic membranes.[8][9] The recovery of these bacteria from such damage is dependent on peptidoglycan synthesis.

The proposed mechanism of membrane disruption is illustrated in the following diagram:

Caption: Proposed mechanism of microbial cell membrane disruption by α-terpinyl acetate.

Inhibition of Ergosterol (B1671047) Biosynthesis in Fungi

While direct experimental evidence for α-terpinyl acetate is pending, the related monoterpenoid, α-terpineol, is known to interfere with ergosterol biosynthesis in fungi.[10] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and integrity.[11][12][13] Inhibition of its synthesis leads to a dysfunctional cell membrane, contributing to the potent antifungal activity observed.[14][15]

The logical pathway for this proposed mechanism is as follows:

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by α-terpinyl acetate.

Enzyme Inhibition

α-Terpinyl acetate has been demonstrated to be a competitive inhibitor of the human cytochrome P450 2B6 enzyme.[16] While this is not a microbial enzyme, it establishes the compound's potential to interact with and inhibit enzymatic activity. It is plausible that α-terpinyl acetate also targets essential microbial enzymes, such as those involved in cellular respiration or cell wall synthesis, although specific targets have yet to be identified.

Inhibition of Efflux Pumps

Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively expelling antimicrobial compounds from the cell.[17][18][19][20][21] Terpenes, as a class of molecules, are recognized for their potential to act as efflux pump inhibitors (EPIs), thereby restoring the efficacy of conventional antibiotics.[17][19][20] While direct evidence for α-terpinyl acetate is not yet available, its chemical nature suggests it may also possess this activity.

Caption: The role of α-terpinyl acetate as a potential efflux pump inhibitor (EPI).

Anti-Biofilm Activity

Microbial biofilms present a significant challenge in both clinical and industrial settings due to their increased resistance to antimicrobial agents.[22][23] Essential oils and their components are known to interfere with biofilm formation through various mechanisms, including the inhibition of bacterial adhesion to surfaces, disruption of the extracellular polymeric substance (EPS) matrix, and interference with quorum sensing (QS), the cell-to-cell communication system that regulates biofilm development.[24][25][26] The potential of α-terpinyl acetate to inhibit biofilm formation warrants further investigation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted for testing the antimicrobial activity of essential oil components.

-

Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inoculum, α-terpinyl acetate, solubilizing agent (e.g., Tween 80 or DMSO), and a viability indicator (e.g., resazurin).

-

Procedure:

-

Prepare a stock solution of α-terpinyl acetate in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the α-terpinyl acetate in the broth medium to achieve a range of desired concentrations. A solubilizing agent may be necessary to ensure the compound remains in solution.

-

Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the standardized inoculum to each well containing the diluted α-terpinyl acetate.

-

Include positive (inoculum without α-terpinyl acetate) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visual inspection for turbidity or by adding a viability indicator. The MIC is the lowest concentration of α-terpinyl acetate that inhibits visible growth.

-

Assessment of Anti-Biofilm Activity using Crystal Violet Assay

This method quantifies the total biomass of a biofilm.[5][24][27][25][28]

-

Materials: 96-well microtiter plates, appropriate growth medium, microbial inoculum, α-terpinyl acetate, crystal violet solution (0.1%), and a solvent for destaining (e.g., 95% ethanol (B145695) or 30% acetic acid).

-

Procedure:

-

Add a standardized microbial inoculum to the wells of a microtiter plate and incubate to allow for biofilm formation.

-

For biofilm prevention assays, add varying concentrations of α-terpinyl acetate at the time of inoculation. For biofilm disruption assays, treat pre-formed biofilms with α-terpinyl acetate.

-

After incubation, gently wash the wells with a buffer (e.g., PBS) to remove planktonic cells.

-

Fix the remaining biofilm with methanol (B129727) for 15 minutes.

-

Stain the biofilm with a 0.1% crystal violet solution for 15-30 minutes.

-

Wash the wells to remove excess stain and allow them to air dry.

-

Solubilize the bound crystal violet with a destaining solution.

-

Measure the absorbance of the solubilized stain using a microplate reader (typically at 570 nm). A reduction in absorbance in the treated wells compared to the control indicates anti-biofilm activity.

-

Ergosterol Quantification Assay

This protocol is used to determine if a compound inhibits ergosterol synthesis in fungi.[29][30][31][32][33]

-

Materials: Fungal culture, α-terpinyl acetate, saponification solution (alcoholic KOH), n-heptane, and an HPLC system with a UV detector.

-

Procedure:

-

Grow the fungal culture in the presence and absence of sub-inhibitory concentrations of α-terpinyl acetate.

-

Harvest and lyophilize the fungal mycelia.

-

Perform saponification of the cell walls by refluxing the mycelia in an alcoholic KOH solution.

-

Extract the non-saponifiable lipids (including ergosterol) using n-heptane.

-

Evaporate the n-heptane and redissolve the lipid extract in a suitable solvent for HPLC analysis (e.g., methanol).

-

Analyze the extract using HPLC with a C18 column and detect ergosterol by UV absorbance at 282 nm.

-

Compare the ergosterol content in the treated samples to the untreated controls. A significant reduction indicates inhibition of the ergosterol biosynthesis pathway.

-

Efflux Pump Inhibition Assay using Ethidium (B1194527) Bromide

This assay measures the accumulation of the fluorescent dye ethidium bromide (EtBr), a substrate of many efflux pumps.[34][35][36][37][38]

-

Materials: Bacterial culture overexpressing an efflux pump, phosphate-buffered saline (PBS), ethidium bromide, glucose, and α-terpinyl acetate.

-

Procedure:

-

Grow the bacterial culture to the mid-log phase and wash the cells with PBS.

-

Resuspend the cells in PBS containing a sub-inhibitory concentration of α-terpinyl acetate (and a control without the compound).

-

Add ethidium bromide to the cell suspension.

-

Monitor the accumulation of EtBr by measuring the fluorescence in a fluorometer over time.

-

After a period of accumulation, add glucose to energize the efflux pumps.

-

Continue to monitor the fluorescence. A slower decrease in fluorescence in the presence of α-terpinyl acetate compared to the control indicates inhibition of EtBr efflux.

-

Conclusion and Future Directions

α-Terpinyl acetate is a promising natural antimicrobial compound with a primary mechanism of action centered on the disruption of microbial cell membranes. Its pronounced antifungal activity is likely augmented by the inhibition of ergosterol biosynthesis. While its potential as a bacterial efflux pump inhibitor and anti-biofilm agent is plausible based on its chemical class, further direct experimental evidence is required to fully elucidate these mechanisms. Future research should focus on identifying the specific microbial enzyme targets of α-terpinyl acetate and investigating its impact on microbial gene expression to provide a more complete picture of its antimicrobial profile. Such studies will be invaluable for the development of new therapeutic agents and preservatives.

References

- 1. researchgate.net [researchgate.net]

- 2. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects [mdpi.com]

- 3. alpha-Terpinyl acetate | C12H20O2 | CID 111037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB003994) - FooDB [foodb.ca]

- 5. Crystal violet staining protocol | Abcam [abcam.com]

- 6. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. Ergosterol - Wikipedia [en.wikipedia.org]

- 12. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 14. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. | MDPI [mdpi.com]

- 16. Inhibitory effect of α-terpinyl acetate on cytochrome P450 2B6 enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Terpenes as bacterial efflux pump inhibitors: A systematic review [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Terpenes as bacterial efflux pump inhibitors: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Terpenes as bacterial efflux pump inhibitors: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efflux Pump Inhibitors Derived From Natural Sources as Novel Antibacterial Agents Against Pseudomonas aeruginosa: A Review [ijmedrev.com]

- 22. Cinnamomum: The New Therapeutic Agents for Inhibition of Bacterial and Fungal Biofilm-Associated Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Colorimetric Method for Identifying Plant Essential Oil Components That Affect Biofilm Formation and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Anti-biofilm mechanisms of action of essential oils by targeting genes involved in quorum sensing, motility, adhesion, and virulence: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Essential Oils for Biofilm Control: Mechanisms, Synergies, and Translational Challenges in the Era of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 31. researchgate.net [researchgate.net]

- 32. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass [mdpi.com]

- 33. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Evaluation of efflux pump inhibitory activity of some plant extracts and using them as adjuvants to potentiate the inhibitory activity of some antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 35. benchchem.com [benchchem.com]

- 36. journals.asm.org [journals.asm.org]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

neuroprotective effects of alpha-Terpinyl acetate in Alzheimer's research

An In-Depth Technical Guide on the Neuroprotective Effects of Alpha-Terpinyl Acetate (B1210297) in Alzheimer's Research

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a complex, multifactorial pathology for which multi-target directed ligands (MTDLs) are considered a promising therapeutic strategy. This document provides a comprehensive technical overview of the neuroprotective potential of alpha-terpinyl acetate (α-TA), a natural monoterpenoid. Evidence suggests that α-TA engages several key pathological pathways in AD. It demonstrates inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potential to mitigate amyloid-beta (Aβ) induced neurotoxicity, and antioxidant and anti-inflammatory properties.[1] This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms and workflows to support further research and development of α-TA as a potential therapeutic agent for Alzheimer's disease.

Introduction: The Multi-Target Approach in Alzheimer's Disease

Alzheimer's disease is a neurodegenerative disorder characterized by a complex interplay of pathological events, including cholinergic deficit, the formation of extracellular amyloid-beta (Aβ) plaques, and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2] Oxidative stress and chronic neuroinflammation further exacerbate neuronal damage and cognitive decline.[1] The limitations of single-target drugs have propelled interest in multi-target directed ligands (MTDLs) that can simultaneously modulate several of these pathological cascades. Natural products, with their structural diversity, offer a rich source for such MTDLs. This compound, a major constituent of cardamom essential oil, has emerged as a compound of interest due to its reported multi-faceted biological activities relevant to AD.[1]

Neuroprotective Profile of this compound

This compound's potential in AD research stems from its ability to act on multiple fronts. The primary neuroprotective effects investigated include cholinesterase inhibition, anti-amyloidogenic activity, antioxidant effects, and anti-inflammatory actions.

Cholinesterase Inhibition

A key therapeutic strategy in managing AD symptoms is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain by inhibiting the enzymes that break it down, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound has been identified as an inhibitor of both enzymes.[1]

Antioxidant and Anti-inflammatory Properties

While some reports suggest that the intrinsic radical scavenging activity of this compound may be low due to its chemical nature, its overall antioxidant effect in a cellular context involves reducing hydrogen peroxide-induced oxidative stress.[1] Its anti-inflammatory potential is a critical area of investigation, as chronic neuroinflammation mediated by microglia and astrocytes significantly contributes to AD pathogenesis. Compounds that can modulate inflammatory pathways, such as the NF-κB signaling cascade, are of high therapeutic interest.

Anti-Amyloidogenic and Neuroprotective Effects

Studies indicate that this compound can reduce Aβ-induced neurotoxicity.[1] This suggests an ability to interfere with the amyloid cascade, either by inhibiting the aggregation of Aβ peptides or by protecting neurons from the toxic effects of Aβ oligomers. Research on the related compound, alpha-terpineol (B3430122), has shown that it can form shorter, less toxic fibrillar structures and reduce amyloid plaque counts in vivo, suggesting a potential anti-amyloid effect for this class of compounds.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivities of this compound and the closely related compound, alpha-terpineol.

Table 1: Cholinesterase Inhibitory Activity of this compound

| Enzyme | IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |

| Acetylcholinesterase (AChE) | 54.7 | Donepezil | 0.15 | [1] |

| Butyrylcholinesterase (BuChE) | 47.5 | Donepezil | 5.8 | [1] |

Table 2: In Vivo Neuroprotective and Antioxidant Effects of Alpha-Terpineol (100 mg/kg) in an Aβ-Induced AD Rat Model

| Parameter | Effect of Alpha-Terpineol Treatment | Significance | Source |

| Serum Superoxide Dismutase (SOD) Level | Significantly increased compared to disease-induced groups | p<0.001 | [4] |

| Serum Malondialdehyde (MDA) Level | Significantly decreased compared to disease-induced groups | p<0.001 | [4] |

| Neuron Count (Neurogenesis) | Significantly increased compared to disease-induced groups | p<0.001 | [4] |

| Amyloid Plaque Amount | Significantly decreased compared to disease-induced groups | p<0.001 | [4] |

| Long-Term Memory (Behavioral Test) | Significant improvement compared to disease-induced groups | p<0.001 | [3] |

Note: Data for alpha-terpineol is presented as a proxy for the potential effects of the closely related this compound.

Proposed Mechanisms of Action: Signaling Pathways

The neuroprotective effects of this compound are likely mediated by its modulation of key intracellular signaling pathways involved in inflammation and cell survival.

Inhibition of NF-κB Signaling Pathway

Neuroinflammation in AD is largely driven by the activation of microglia, which, upon stimulation by factors like lipopolysaccharide (LPS) or Aβ, triggers the NF-κB signaling pathway. This leads to the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-1β, creating a neurotoxic environment.[5][6] Given the anti-inflammatory potential of related terpenoids, it is hypothesized that this compound may exert its effects by inhibiting the activation of NF-κB in microglia, thereby reducing the production of these damaging cytokines.

References

α-Terpinyl Acetate: A Secondary Plant Metabolite Explored

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

α-Terpinyl acetate (B1210297) is a monoterpene ester and a significant secondary metabolite found in a variety of aromatic plants.[1] It is a key contributor to the characteristic aroma of essential oils such as cardamom and is also found in laurel, clary sage, and red thyme.[2] Beyond its use in the fragrance and flavor industries, α-terpinyl acetate has garnered scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of α-terpinyl acetate, including its physicochemical properties, natural occurrence, biosynthesis, and biological activities, with a focus on its potential applications in drug development. Detailed experimental protocols for its extraction, characterization, and biological evaluation are also presented.

Physicochemical Properties

α-Terpinyl acetate is a colorless liquid with a characteristic sweet, herbaceous, and floral aroma reminiscent of bergamot and lavender.[5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₂ | [2] |

| Molecular Weight | 196.29 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.96 g/cm³ | [2] |

| Boiling Point | 232°C | [2] |

| Flash Point | 101°C | [2] |

| Refractive Index @20°C | 1.465 | [2] |

| Log P | 4.4 | [2] |

| Water Solubility | 0.14 g/L |

Natural Occurrence and Biosynthesis

α-Terpinyl acetate is a prominent constituent of the essential oils of several plant species. Its concentration can vary significantly depending on the plant variety, geographical location, and cultivation conditions.

| Plant Species | Plant Part | Concentration Range of α-Terpinyl Acetate | Reference |

| Elettaria cardamomum (Cardamom) | Fruits/Seeds | 29.9% - 61.3% | [6] |

| Thymus pulegioides | Aerial parts | up to 57.5% | [2] |

| Laurus nobilis (Laurel) | Leaves | Major component | [2] |

| Salvia sclarea (Clary Sage) | Flowers and leaves | Major component | [2] |

| Thymus vulgaris (Red Thyme) | Aerial parts | Major component | [2] |

Biosynthesis Pathway

The synthesis of α-terpinyl acetate in plants typically occurs through the esterification of α-terpineol with acetic acid or acetic anhydride. α-Terpineol itself is derived from the cyclization of geranyl pyrophosphate (GPP), a key intermediate in the mevalonate (B85504) pathway. A simplified representation of this pathway is provided below.

Caption: Biosynthesis of α-Terpinyl Acetate.

Biological Activities and Therapeutic Potential

α-Terpinyl acetate has demonstrated a wide range of biological activities, making it a promising candidate for further investigation in drug development.

Antimicrobial Activity

α-Terpinyl acetate exhibits significant antimicrobial effects against various pathogens, particularly fungi and dermatophytes.[2][7]

| Microorganism | MIC (μg/mL) of pure α-Terpinyl Acetate | Reference |

| Aspergillus flavus | 0.4 | [2] |

| Trichophyton rubrum | 0.4 | [2] |

| Aspergillus fumigatus | 1.6 | [2] |

| Trichophyton mentagrophytes | 1.6 | [2] |

| Staphylococcus aureus | 125 | [2] |

| Escherichia coli | 125 | [2] |

Anti-inflammatory and Antioxidant Activity

Studies have shown that α-terpinyl acetate possesses both anti-inflammatory and antioxidant properties.[3] Essential oils rich in this compound have shown significant radical scavenging activity. For instance, the essential oil of the Valley Green variety of Elettaria cardamomum, containing 55.36% α-terpinyl acetate, exhibited an IC50 value of 19.87 μg/mL in the ABTS assay.[8][9]

Neuroprotective Effects

α-Terpinyl acetate has been investigated as a multi-target directed ligand for Alzheimer's disease.[3] It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), reduce Aβ-induced neurotoxicity, and exhibit anti-amyloidogenic properties.[3]

Interaction with Cytochrome P450 Enzymes

α-Terpinyl acetate has been identified as a competitive inhibitor of cytochrome P450 2B6 (CYP2B6), an important enzyme in drug metabolism.[6][10] This interaction could have implications for drug-drug interactions.

| Parameter | Value | Reference |

| Binding Affinity (Kd) for CYP2B6 | 5.4 μM | [6] |

| IC50 for CYP2B6 Inhibition | 10.4 μM | [6] |

| Ki for CYP2B6 Inhibition | 7.6 μM | [6] |

Signaling Pathway Interactions

Inhibition of Cytochrome P450 2B6

α-Terpinyl acetate acts as a competitive substrate for CYP2B6, binding to its active site and thereby inhibiting the metabolism of other drugs that are substrates for this enzyme.[6][10]

Caption: Competitive inhibition of CYP2B6 by α-Terpinyl Acetate.

Potential Modulation of the NF-κB Pathway

While direct studies on α-terpinyl acetate are limited, its precursor, α-terpineol, has been shown to inhibit the NF-κB signaling pathway.[9][11] This pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development. It is plausible that α-terpinyl acetate may exert its anti-inflammatory effects through a similar mechanism.

Caption: Postulated inhibition of the NF-κB pathway by α-Terpinyl Acetate.

Experimental Protocols

Extraction of α-Terpinyl Acetate-Rich Essential Oil by Hydrodistillation

This protocol describes the extraction of essential oil from plant material using a Clevenger-type apparatus.

Materials:

-

Dried and coarsely powdered plant material (e.g., Elettaria cardamomum fruits)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Anhydrous sodium sulfate

-

Amber-colored storage vial

Procedure:

-

Weigh 70 g of the coarsely powdered plant material and place it into a round-bottom flask.[12]

-

Add distilled water to the flask until the plant material is completely submerged.

-

Set up the Clevenger-type apparatus according to the manufacturer's instructions, with the round-bottom flask placed on a heating mantle.

-

Heat the mixture to boiling and continue the hydrodistillation for 4 hours.[12]

-

Collect the distilled essential oil in the collection tube of the apparatus.

-

Carefully separate the oil from the aqueous layer.

-

Dry the collected oil by adding a small amount of anhydrous sodium sulfate.

-

Filter the dried oil and store it in an amber-colored vial at 4°C.[12]

Caption: Workflow for Hydrodistillation.

Quantification of α-Terpinyl Acetate by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol outlines a validated HPTLC method for the quantification of α-terpinyl acetate in essential oils.[8][12]

Materials:

-

HPTLC plates pre-coated with silica (B1680970) gel 60 F254

-

Standard α-terpinyl acetate

-

Essential oil sample

-

Mobile phase: n-hexane:ethyl acetate (8:2, v/v)

-

Anisaldehyde-sulfuric acid reagent

-

HPTLC applicator, developing chamber, scanner, and plate heater

Procedure:

-

Prepare a standard solution of α-terpinyl acetate in methanol (e.g., 1 mg/mL).

-

Prepare a sample solution of the essential oil in methanol.

-

Apply bands of the standard and sample solutions to the HPTLC plate using an automated applicator.

-

Develop the plate in a pre-saturated HPTLC chamber with the mobile phase until the solvent front migrates a defined distance.

-

Dry the plate.

-

Derivatize the plate by spraying with anisaldehyde-sulfuric acid reagent and heating at 100°C.

-

Scan the plate in a densitometer at 665 nm.

-

Quantify the amount of α-terpinyl acetate in the sample by comparing the peak areas with the standard calibration curve.

Caption: Workflow for HPTLC Quantification.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of α-terpinyl acetate against microbial strains.[2][7]

Materials:

-

Pure α-terpinyl acetate

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or visual assessment

Procedure:

-

Prepare a stock solution of α-terpinyl acetate in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.

-

Perform serial two-fold dilutions of the α-terpinyl acetate solution in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the inoculum to each well containing the diluted compound. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

Determine the MIC as the lowest concentration of α-terpinyl acetate that completely inhibits the visible growth of the microorganism.

References

- 1. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects [mdpi.com]

- 3. floraandfona.org.in [floraandfona.org.in]

- 4. tandfonline.com [tandfonline.com]

- 5. hptlc-association.org [hptlc-association.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory effect of α-terpinyl acetate on cytochrome P450 2B6 enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]